1-Benzylsulfinyl-2,4-dinitrobenzene
Description
Properties
CAS No. |
35804-37-6 |
|---|---|
Molecular Formula |
C13H10N2O5S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
1-benzylsulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O5S/c16-14(17)11-6-7-13(12(8-11)15(18)19)21(20)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
LKWVQGBAQZESOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylsulfinyl-2,4-dinitrobenzene typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with benzylsulfinyl chloride under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then eliminates the chloride ion to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylsulfinyl-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This is the primary reaction type, where nucleophiles such as amines or thiols can replace the benzylsulfinyl group.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-2,4-dinitrobenzene.
Reduction: 1-Benzylsulfinyl-2,4-diaminobenzene.
Oxidation: 1-Benzylsulfonyl-2,4-dinitrobenzene.
Scientific Research Applications
1-Benzylsulfinyl-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzylsulfinyl-2,4-dinitrobenzene involves its interaction with nucleophiles, leading to the formation of substitution products. The nitro groups on the benzene ring are electron-withdrawing, making the ring more susceptible to nucleophilic attack. The benzylsulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The substituent at position 1 critically influences solubility, reactivity, and biological interactions. Key analogs include:
Key Observations :
- Electronic Effects: Halogenated derivatives (Cl, F, I) are strong electrophiles due to electron-withdrawing nitro and halogen groups, facilitating nucleophilic substitution reactions.
- Solubility: CDNB and FDNB exhibit poor aqueous solubility but dissolve in non-polar solvents. The benzylsulfinyl analog may display intermediate polarity, enhancing compatibility with both aqueous and organic phases.
Biochemical Reactivity and Enzyme Interactions
Glutathione S-Transferase (GST) Activity
GST enzymes catalyze the conjugation of glutathione (GSH) to electrophilic substrates. Halogenated dinitrobenzenes are classic GST substrates:
Mechanistic Insights :
- The chloro group in CDNB facilitates rapid displacement by GSH, yielding a measurable chromogenic product. In contrast, the benzylsulfinyl group may form a more stable transition state, slowing conjugation .
- FDNB’s smaller fluorine atom allows moderate reactivity, while iodine’s bulkiness in IDNB reduces enzymatic efficiency .
Toxicity and Environmental Impact
Notable Risks:
- The sulfinyl group in this compound may mitigate toxicity by reducing electrophilic reactivity compared to halogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
